3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide is a complex organic compound that features multiple functional groups, including oxadiazole, triazole, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the nitration, oxidation, and coupling reactions of precursor compounds. For instance, the preparation of similar oxadiazole derivatives has been achieved through nitration and oxidation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sodium dichloroisocyanurate for oxidation, and various reducing agents for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield nitro derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide has several scientific research applications:
Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of energetic materials and other specialized chemicals.
Mechanism of Action
The mechanism by which 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(5-methyleneazide-1,2,4-oxadiazol-3-yl)furazan: This compound has a similar structure and is used in the development of energetic materials.
3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan: Another related compound with applications in high-energy materials.
Uniqueness
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in various scientific fields.
Properties
Molecular Formula |
C13H12N8O3 |
---|---|
Molecular Weight |
328.29 g/mol |
IUPAC Name |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C13H12N8O3/c1-7-10(21(20-16-7)12-11(14)18-24-19-12)13(23)17-15-6-8-3-2-4-9(22)5-8/h2-6,22H,1H3,(H2,14,18)(H,17,23)/b15-6+ |
InChI Key |
QIXUFEITDJANFO-GIDUJCDVSA-N |
Isomeric SMILES |
CC1=C(N(N=N1)C2=NON=C2N)C(=O)N/N=C/C3=CC(=CC=C3)O |
Canonical SMILES |
CC1=C(N(N=N1)C2=NON=C2N)C(=O)NN=CC3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.